Platinum sulfide (PtS2)

Overview

Description

Platinum disulfide (PtS2) is an inorganic compound with the formula PtS2. It is a black, semiconducting solid, which is insoluble in all solvents . The compound adopts the cadmium iodide structure, being composed of sheets of octahedral Pt and pyramidal sulfide centers . PtS2 is a semiconductor 2D material having an indirect bandgap of 0.25eV as bulk and increasing to 1.6eV for monolayers .

Synthesis Analysis

PtS2 has been investigated for potential electronic applications, due to its high charge-carrier mobility and strongly layer-dependent bandgap, it has proven to be one of the more difficult TMDs to synthesise . In contrast to most TMDs, Pt has a significantly more stable monosulfide, the non-layered PtS . Single crystals are grown by chemical vapor transport using phosphorus as the transport agent .Molecular Structure Analysis

The Platinum (IV) sulfide molecule contains a total of 2 bonds. There are 2 non-H bonds, 2 multiple bonds, and 2 double bonds . The compound adopts the cadmium iodide structure, being composed of sheets of octahedral Pt and pyramidal sulfide centers .Chemical Reactions Analysis

Platinum + Octasulfur = Platinum Disulfide Pt + S8 = PtS2 is a Synthesis reaction where four moles of Platinum [Pt] and one mole of Octasulfur [S 8] combine to form four moles of Platinum Disulfide [PtS 2] .Physical And Chemical Properties Analysis

Platinum sulfide (PtS2) has a molecular weight of 259.2 g/mol . It is a black, semiconducting solid, which is insoluble in all solvents . The compound adopts the cadmium iodide structure, being composed of sheets of octahedral Pt and pyramidal sulfide centers .Scientific Research Applications

Bandgap Tuning and Interlayer Interaction : PtS2 can have its indirect bandgap drastically tuned from 1.6 eV (monolayer) to 0.25 eV (bulk) due to strong interlayer interaction, making it a potential candidate for electronics and optoelectronics (Zhao et al., 2016).

Temperature-Dependent Properties : The temperature-dependent Raman spectra of PtS2 indicate linear softening with increasing temperature, which is attributed to stronger interlayer coupling. This property is significant for future PtS2-based electronic devices (Pi et al., 2018).

Ultrafast Laser Pulse Generation : PtS2 has been utilized to generate ultrafast laser pulses, indicating its potential applications in nonlinear optics and ultrafast photonics (Long et al., 2019).

Synthesis and Characterization : The synthesis and characterization of PtS2 thin films have been explored due to its high charge-carrier mobility and strongly layer-dependent bandgap, highlighting its potential in electronic applications (Cullen et al., 2021).

Solubility in Aqueous Solutions : Research on the solubility of Pt and Pd sulfides in aqueous bisulfide solutions has been conducted, which is relevant for understanding the geochemical behavior of these elements (Pan & Wood, 1994).

Catalysis and Sulfur Poisoning : The formation of platinum sulfide (PtS) during sulfur poisoning of Pt catalysts in industrial processes like hexane aromatization has been studied, providing insights into catalyst deactivation mechanisms (Shafer et al., 2017).

Photoluminescence and Quantum Dots : The fabrication of PtS2 quantum dots and their photoluminescence behavior have been explored, showing potential for optoelectronics applications (Wang et al., 2019).

Photoelectrochemical Properties : The photoelectrochemical reaction behavior of PtS2 with water and reducing agents has been investigated, providing valuable scientific information on photoelectrochemical mechanisms (Tributsch & Gorochov, 1982).

Fuel Cell Applications : PtS2 has been studied in the context of solid oxide fuel cells, particularly concerning the stabilization of platinum anode catalysts (He et al., 2002).

Optical Nonlinearities and Carrier Recombination : Studies on the optical nonlinearities and carrier recombination in PtS2 have been conducted, revealing its unique properties in the visible region (Huang et al., 2019).

Mechanism of Action

Target of Action

Platinum(IV) sulfide, also known as bis(sulfanylidene)platinum or Platinum sulfide (PtS2), primarily targets DNA . The compound’s cytotoxic action is largely due to its interaction with DNA .

Mode of Action

The mode of action of Platinum(IV) sulfide involves the formation of platinum-DNA adducts . These adducts are formed when the compound reacts with DNA, leading to changes in the DNA’s conformation and stability . Additionally, Platinum(IV) sulfide can generate reactive Pt(II) species which can attack DNA .

Biochemical Pathways

The interaction of Platinum(IV) sulfide with DNA affects several biochemical pathways. The compound’s reaction with DNA leads to the induction of cancer cell apoptosis . Moreover, the compound can produce reactive oxygen species (ROS) and reactive nitrogen species (RNS) which exert effects on various biochemical pathways .

Pharmacokinetics

It is known that the compound’s cytotoxic action is dependent on its ability to form platinum-dna adducts . The pharmacokinetics of related platinum compounds have been studied, but specific information on Platinum(IV) sulfide is currently limited .

Result of Action

The primary result of Platinum(IV) sulfide’s action is the induction of cancer cell apoptosis . This is due to the formation of platinum-DNA adducts, which lead to changes in DNA conformation and stability, ultimately resulting in cell death .

Action Environment

The action of Platinum(IV) sulfide can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and efficacy . Furthermore, the compound’s stability can be influenced by factors such as pH and temperature .

Safety and Hazards

properties

IUPAC Name |

bis(sulfanylidene)platinum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Pt.2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNFJIIYAUSTJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

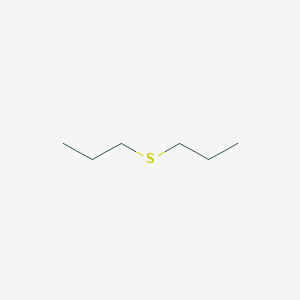

S=[Pt]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PtS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065200 | |

| Record name | Platinum sulfide (PtS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black powder; Insoluble in water; [MSDSonline] | |

| Record name | Platinum(IV) sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12038-21-0 | |

| Record name | Platinum sulfide (PtS2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12038-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinum sulfide (PtS2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012038210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum sulfide (PtS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Platinum sulfide (PtS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Platinum disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)

![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)

![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)

![2-[[4-[(2-Cyano-3-nitrophenyl)azo]phenyl](2-cyanoethyl)amino]ethyl benzoate](/img/structure/B86418.png)

![Ethanol, 2-[(3-methylphenyl)amino]-](/img/structure/B86419.png)